molecular formula C9H7F3N2O4S B2697506 1,1-bis(oxidanylidene)-6-(trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxylic acid CAS No. 931966-70-0

1,1-bis(oxidanylidene)-6-(trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxylic acid

Cat. No. B2697506
CAS RN: 931966-70-0
M. Wt: 296.22
InChI Key: DPVNNSBJAQRXLF-UHFFFAOYSA-N
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Description

The compound is a benzothiadiazine derivative. Benzothiadiazines are a class of compounds that are often used in medicinal chemistry. They have a two-ring structure, with one of the rings containing sulfur and nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would likely involve a benzothiadiazine core, with a trifluoromethyl group attached at the 6-position, and carboxylic acid at the 3-position. The “1,1-bis(oxidanylidene)” part of the name suggests the presence of two carbonyl groups, which are likely part of the benzothiadiazine ring structure .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds have been involved in various reactions. For instance, 1,1-bis(trifluoromethyl)hydrazine has been shown to react with perfluoro-2-aza-propene, bis(trifluoromethyl)ketene, and hexafluoroacetone .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its benzothiadiazine core and the attached functional groups. The trifluoromethyl group would likely make the compound somewhat lipophilic, while the carboxylic acid group would provide some degree of acidity .

Scientific Research Applications

Microwave-Assisted Heterocyclic Dicarboxylic Acids as Potential Antifungal and Antibacterial Drugs

A series of new dicarboxylic acid derivatives, including 1,3,4-thiadiazines, were synthesized using an environmentally benign microwave-induced technique. These compounds, derived from 1,1-bis(oxidanylidene)-6-(trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxylic acid, have been evaluated for their antibacterial and antifungal activities. The synthesized compounds exhibited significant potential as novel drugs due to their better results compared to reference drugs in combating bacterial and fungal infections (Dabholkar & Parab, 2011).

Efficient Routes for the Synthesis of Novel Bis(s‐triazolo[3,4‐b][1,3,4]thiadiazines)

This research outlines the synthesis of bis(triazolo[3,4-b]thiadiazine) derivatives directly linked to the benzene core. The study explores the potential applications of these compounds, synthesized from dicarboxylic acids, in various fields. The efficiency of these synthesis routes opens up new avenues for the development of compounds with potential applications in materials science and pharmaceuticals (Sarhan, Badawy, & Elwahy, 2014).

Synthons Competition/Prediction in Cocrystallization of Flexible Dicarboxylic Acids with Bent Dipyridines

This study investigates the cocrystallization of flexible dicarboxylic acids, including 1,1-bis(oxidanylidene)-6-(trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxylic acid derivatives, with bent dipyridines. It highlights the formation of organic cocrystalline materials, showcasing the potential of these compounds in creating advanced materials with specific structural and functional properties (Du et al., 2006).

properties

IUPAC Name

1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2O4S/c10-9(11,12)4-1-2-6-5(3-4)13-7(8(15)16)14-19(6,17)18/h1-3,7,13-14H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPVNNSBJAQRXLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC(NS2(=O)=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-bis(oxidanylidene)-6-(trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxylic acid

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